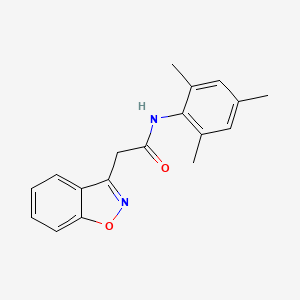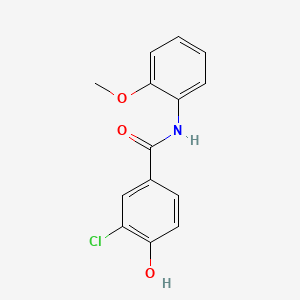
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one (MOQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOQ belongs to the class of quinazolinone derivatives and has shown promising results in various biological assays.
科学的研究の応用
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been studied for its potential applications in various scientific fields such as cancer research, neurodegenerative diseases, and infectious diseases. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been studied for its antiviral and antibacterial properties.
作用機序
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one exerts its biological effects by inhibiting various enzymes and signaling pathways. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to inhibit the activity of kinases such as protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), which are involved in cell survival and proliferation. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one also inhibits the activity of topoisomerase II, which is essential for DNA replication and transcription. Furthermore, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to have various biochemical and physiological effects on cells and tissues. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis and inhibiting the anti-apoptotic proteins. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one also inhibits the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs). Furthermore, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to reduce oxidative stress and inflammation in the brain by modulating the expression of antioxidant enzymes and cytokines.
実験室実験の利点と制限
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has several advantages as a research tool, such as its high potency and selectivity towards specific targets. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the reproducibility and reliability of the results.
将来の方向性
There are several future directions for the research on 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one. One possible direction is to investigate the potential applications of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one in combination with other drugs or therapies for cancer treatment. Another direction is to study the pharmacokinetics and toxicity of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one in animal models to evaluate its safety and efficacy. Furthermore, the development of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the elucidation of the molecular mechanisms underlying the biological effects of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one could lead to the discovery of new targets for drug development.
Conclusion:
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one is a synthetic compound that has shown promising results in various scientific research applications. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has a unique chemical structure and exerts its biological effects by inhibiting various enzymes and signaling pathways. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has several advantages as a research tool, but also has some limitations that need to be addressed. Future research on 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one could lead to the development of new therapies for cancer, neurodegenerative diseases, and infectious diseases.
合成法
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one can be synthesized using a one-pot reaction of 2-aminobenzamide, ethyl acetoacetate, and 2-chloroacetaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one. The yield of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one can be improved by using a solvent such as ethanol and optimizing the reaction conditions.
特性
IUPAC Name |
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-12-6-2-3-7-13(12)15-14(17)16(10)9-11-5-4-8-18-11/h2-3,6-7,11H,1,4-5,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUZACDDHTYXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)
![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)

![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)